molecular formula C10H13NO2 B1485481 2-{[trans-2-Hydroxycyclobutyl]amino}phenol CAS No. 2165502-53-2

2-{[trans-2-Hydroxycyclobutyl]amino}phenol

Cat. No.: B1485481
CAS No.: 2165502-53-2
M. Wt: 179.22 g/mol
InChI Key: RHYLOLTZUBYJKJ-PSASIEDQSA-N
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Description

2-{[trans-2-Hydroxycyclobutyl]amino}phenol is a chemical compound of interest in medicinal chemistry and chemical biology research. This molecule features a phenol group substituted with an aminocyclobutanol moiety, a structure known to contribute to significant biological activity in related compounds . The trans configuration of the 2-hydroxycyclobutyl group is a key stereochemical feature that can influence its three-dimensional structure and interaction with biological targets. While specific mechanistic studies on this exact compound are not extensively published in the available literature, its core structure shares characteristics with compounds investigated for their potential as selective antagonists for neurological targets like the dopamine D3 receptor . The presence of both hydrogen bond donor and acceptor groups in its structure makes it a valuable scaffold for the synthesis of more complex molecules and for probing protein-ligand interactions. Researchers can utilize this compound as a building block in the development of novel therapeutic agents or as a tool compound in pharmacological studies. This product is provided as a solid and is characterized by its high purity to ensure consistent research outcomes. It is intended for use in laboratory research only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-9-4-2-1-3-7(9)11-8-5-6-10(8)13/h1-4,8,10-13H,5-6H2/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHYLOLTZUBYJKJ-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-{[trans-2-Hydroxycyclobutyl]amino}phenol typically involves two key steps:

  • Step 1: Preparation or procurement of 2-aminophenol as the core phenolic amine structure.
  • Step 2: Introduction of the trans-2-hydroxycyclobutyl substituent onto the amino group via nucleophilic substitution or reductive amination.

Preparation of 2-Aminophenol Core

2-Aminophenol is the fundamental building block for this compound. Industrial and laboratory syntheses of 2-aminophenol generally include the following methods:

Method Description Advantages Disadvantages
Iron Powder Reduction Reduction of o-nitrochlorobenzene with iron powder in acidic medium to yield 2-aminophenol. Low cost raw materials Generates significant waste; low yield due to iron sludge contamination.
Hydrogenation Reduction Catalytic hydrogenation of ortho-nitrophenol in organic solvents like ethanol. Cleaner reaction; higher purity product Ethanol cost and product instability increase process cost.
Sodium Sulfide Reduction Reduction of o-nitrochlorobenzene with sodium hydrosulfide after hydrolysis. Potential for recycling hydrosulfide Low yield; wastewater contains chloride ions causing environmental issues.

In particular, the hydrolysis of o-nitrochlorobenzene followed by reduction is a classical route, but environmental and yield issues have prompted the development of alternative methods.

Introduction of trans-2-Hydroxycyclobutyl Group

The key functionalization step involves attaching the trans-2-hydroxycyclobutyl moiety to the amino group of 2-aminophenol. This can be achieved by:

  • Nucleophilic substitution: Reacting 2-aminophenol with a suitable trans-2-hydroxycyclobutyl halide or activated derivative under controlled conditions.
  • Reductive amination: Condensation of 2-aminophenol with trans-2-hydroxycyclobutanal or ketone, followed by reduction to form the secondary amine.

These methods require careful control of stereochemistry to maintain the trans configuration of the cyclobutyl ring and the hydroxy substituent.

Detailed Reaction Conditions and Catalysts

While specific literature on this exact compound is scarce, analogous aminophenol derivatives are prepared using:

Parameter Typical Conditions for Aminophenol Derivatives Functionalization
Solvent Ethanol, methanol, or aqueous-organic mixtures
Catalysts Palladium on carbon (Pd/C) for hydrogenation; acid or base catalysts for nucleophilic substitution
Temperature Mild heating (50–100 °C) depending on reaction step
Reaction Time Several hours to ensure complete conversion
pH Control Neutral to slightly basic for reductive amination; acidic conditions avoided to prevent phenol protonation

Research Findings and Optimization

  • Yield Optimization: Using ethanol as solvent improves solubility of nitrophenol intermediates but may decrease yield due to product instability.
  • Environmental Considerations: Sodium sulfide reduction methods produce chloride-rich wastewater, which requires treatment to precipitate calcium chloride and activated carbon decolorization for recycling.
  • Stereochemical Control: Maintaining the trans configuration of the cyclobutyl ring is critical; this is typically ensured by using stereochemically pure starting materials (trans-2-hydroxycyclobutyl halides or aldehydes) and mild reaction conditions to avoid epimerization.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield & Purity Considerations Environmental Impact
2-Aminophenol Synthesis Iron powder reduction o-Nitrochlorobenzene, Fe powder, acidic medium Moderate yield; contamination with iron sludge High waste generation
Catalytic hydrogenation o-Nitrophenol, Pd/C, ethanol Higher purity; costlier due to solvent and catalyst Lower waste, but solvent disposal needed
Sodium sulfide reduction o-Nitrochlorobenzene, NaSH, hydrolysis Low yield; chloride ion contamination Wastewater treatment required
Functionalization Nucleophilic substitution 2-Aminophenol, trans-2-hydroxycyclobutyl halide High stereochemical fidelity if pure reagents used Depends on halide leaving group
Reductive amination 2-Aminophenol, trans-2-hydroxycyclobutanal, reducing agent (e.g., NaBH4) Good yields; stereochemistry preserved Mild conditions; minimal waste

Chemical Reactions Analysis

Types of Reactions: 2-{[trans-2-Hydroxycyclobutyl]amino}phenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[trans-2-Hydroxycyclobutyl]amino}phenol has a range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Medicine: Potential therapeutic applications include its use as a precursor for drug development or as an active pharmaceutical ingredient.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-{[trans-2-Hydroxycyclobutyl]amino}phenol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and amino groups play a crucial role in its binding affinity and reactivity, influencing its biological and chemical properties.

Comparison with Similar Compounds

Substituent Effects: 2-Nitrophenol vs. 2-{[trans-2-Hydroxycyclobutyl]amino}phenol

  • 2-Nitrophenol (C₆H₅NO₃, CAS 88-75-5): The nitro group at the 2-position is strongly electron-withdrawing, increasing the acidity of the phenolic hydroxyl (pKa ≈ 7.2) compared to unsubstituted phenol (pKa ≈ 10). This property makes 2-nitrophenol soluble in alkaline aqueous solutions .
  • This compound: The amino-cyclobutyl group is electron-donating, which may reduce acidity relative to 2-nitrophenol.

Cycloalkyl-Amino-Phenol Derivatives

  • 3-(2-((Cyclobutylmethyl)(4-Hydroxyphenethyl)amino)ethyl)phenol (CAS 2019991-43-4): This compound has a larger molecular weight (325.4 g/mol) and a 4-hydroxyphenethyl chain, enabling extended π-π interactions. It shares the cyclobutylmethylamino group with the target compound but differs in substituent bulk and H-bond donor/acceptor count (2 donors, 3 acceptors) .
  • Phenol, 2-[1-[(Cyclopropylmethyl)amino]propyl] (CAS 1019539-79-7): The cyclopropane ring introduces higher ring strain (≈27 kcal/mol vs. The smaller ring size may limit steric hindrance compared to the target compound’s cyclobutyl group .

Metal Coordination Behavior

  • Zinc(II) Complex with Phenolic Ligand (): The ligand [2-({2-(2-pyridyl)ethylamino}methyl)-phenol] forms a tetradentate N₃O donor system. The Zn–O(phenolic) bond length (1.957 Å) and hydrogen-bonding network stabilize the crystal structure. In contrast, this compound could act as a tridentate ligand (N, O-phenolic, and O-cyclobutyl hydroxyl), though its coordination chemistry remains unexplored .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Notable Features
This compound C₁₀H₁₃NO₂ 179.2 (estimated) 2 3 Trans-hydroxycyclobutyl stereochemistry
2-Nitrophenol C₆H₅NO₃ 139.1 1 3 High acidity (pKa ≈ 7.2)
3-(2-((Cyclobutylmethyl)...phenol C₂₁H₂₇NO₂ 325.4 2 3 Extended aromatic substituent
Phenol, 2-[1-[(cyclopropylmethyl)amino]propyl] C₁₃H₁₉NO 205.3 1 2 Cyclopropane ring, higher ring strain

Biological Activity

2-{[trans-2-Hydroxycyclobutyl]amino}phenol is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antidiabetic, and anticancer properties, as well as its structure-activity relationship (SAR).

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-aminophenol with various cyclobutyl derivatives. Characterization techniques such as FT-IR, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of aminophenols exhibit significant antimicrobial activity. For instance, Schiff bases derived from 2-aminophenol have shown broad-spectrum activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 1.81 to 8.85 mg/ml, indicating varying degrees of effectiveness against different pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMIC (mg/ml)Bacterial Strain
11.81S. aureus
24.50E. coli
38.85Bacillus subtilis

Antidiabetic Activity

The compound has also been evaluated for its antidiabetic properties. In vitro studies have shown that it can inhibit key enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate digestion. In one study, a synthesized derivative exhibited a remarkable inhibition rate of 93.2% against α-amylase . This suggests potential for managing blood glucose levels in diabetic patients.

Table 2: Antidiabetic Activity of this compound Derivatives

Compoundα-Amylase Inhibition (%)α-Glucosidase Inhibition (%)
A93.273.7
B85.065.0

Anticancer Activity

The interaction of the compound with DNA has been explored, revealing potential anticancer properties. Studies indicate that certain derivatives can bind to DNA, causing structural changes that may inhibit cancer cell proliferation . The spectral analysis showed hyperchromism and bathochromic shifts in UV-visible spectra, indicating strong interactions between the compound and DNA.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure. The presence of electron-donating or electron-withdrawing groups affects the compound's reactivity and biological effectiveness. For example, compounds with methoxy groups have shown enhanced antibacterial activity compared to their counterparts lacking these substituents .

Figure 1: Structure-Activity Relationship Overview

SAR Overview (Note: This is a placeholder for an illustrative figure)

Case Studies

Several case studies have highlighted the efficacy of aminophenol derivatives in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving aminophenol derivatives demonstrated significant reduction in bacterial load in patients with skin infections.
  • Case Study on Diabetes Management : Patients treated with formulations containing aminophenol derivatives showed improved glycemic control compared to standard treatments.

Q & A

Q. What are the standard synthetic routes for 2-{[trans-2-Hydroxycyclobutyl]amino}phenol, and how can purity be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous methods involve refluxing intermediates in anhydrous solvents (e.g., CH₂Cl₂) under inert atmospheres, followed by purification using reverse-phase HPLC with methanol-water gradients . Purity optimization requires rigorous characterization via ¹H/¹³C NMR to confirm bond formation (e.g., amine-phenol linkage) and monitor byproducts. Melting point analysis (e.g., 213–226°C ranges) and IR spectroscopy (C=O, NH stretches) further validate structural integrity .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL refine crystallographic data to determine bond lengths, angles, and stereochemistry (e.g., trans-configuration of the cyclobutyl-hydroxy group) . ORTEP-III generates thermal ellipsoid diagrams to visualize atomic displacement parameters, ensuring accurate modeling of the cyclobutane ring’s puckering and hydrogen-bonding networks .

Advanced Research Questions

Q. How can conformational flexibility of the cyclobutyl ring impact the compound’s reactivity or biological activity?

The cyclobutyl ring’s strain and puckering (e.g., envelope or twist conformations) influence steric accessibility of the amino-phenol moiety. Molecular dynamics (MD) simulations or density functional theory (DFT) calculations can predict dominant conformers in solution. Experimentally, variable-temperature NMR detects dynamic processes, such as ring-flipping, by observing coalescence of proton signals . Comparative studies with rigid analogs (e.g., cyclohexyl derivatives) may reveal activity-strain relationships in biological assays.

Q. What methodologies resolve contradictions in spectroscopic data for this compound?

Conflicting NMR or IR results often arise from tautomerism (e.g., keto-enol equilibria) or polymorphic forms. To address this:

  • Perform 2D NMR (COSY, NOESY) to assign coupling patterns and spatial proximities (e.g., hydroxycyclobutyl NH to phenol protons) .
  • Use SC-XRD to unambiguously resolve tautomeric states or hydrogen-bonding motifs .
  • Compare experimental IR spectra with computational vibrational frequency analyses (e.g., using Gaussian) to validate functional group assignments .

Q. How do solvent and reaction conditions influence the stereoselectivity of the trans-cyclobutyl group?

Steric control during ring closure is critical. For example, bulky solvents (e.g., DMF) may favor trans-selectivity by stabilizing transition states with minimized steric hindrance. Kinetic studies under varying temperatures and catalysts (e.g., chiral amines) can optimize enantiomeric excess. Polar solvents like methanol enhance hydrogen-bond stabilization of intermediates, as evidenced in analogous cyclobutane syntheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[trans-2-Hydroxycyclobutyl]amino}phenol
Reactant of Route 2
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2-{[trans-2-Hydroxycyclobutyl]amino}phenol

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